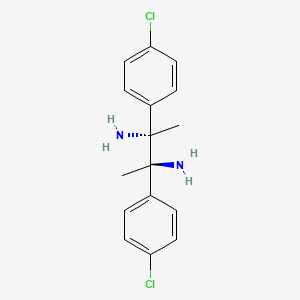
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine is an organic compound with the molecular formula C16H18Cl2N2 This compound is characterized by the presence of two chiral centers, making it a diastereomer
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine typically involves the reaction of 4-chlorobenzaldehyde with a suitable diamine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce primary or secondary amines .
科学研究应用
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes .
相似化合物的比较
Similar Compounds
- (2R,3R)-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
- (2S,3S)-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
- (2S,3R)-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
Uniqueness
The unique aspect of (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets.
生物活性
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine, with the CAS number 939983-16-1 and a molecular formula of C16H18Cl2N2, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 309.23 g/mol |
| Structure | Chemical Structure |
| Boiling Point | Not available |
| Purity | Not specified |
| Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Inhibition of Kinases : Preliminary studies suggest that this compound may exhibit inhibitory effects on specific kinases involved in cell cycle regulation and apoptosis. This is significant for cancer therapy where targeting cell proliferation is crucial.
- Antioxidant Activity : The presence of chlorophenyl groups may contribute to antioxidant properties, potentially mitigating oxidative stress in cells.
- Neuroprotective Effects : Research indicates that compounds with similar structures can provide neuroprotection by modulating neurotransmitter systems and reducing neuroinflammation.
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects. The compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
Study 2: Neuroprotective Properties
In a model of neurodegeneration induced by oxidative stress, this compound was shown to reduce cell death in SH-SY5Y neuroblastoma cells. The compound significantly decreased reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
Biological Activity Summary Table
属性
CAS 编号 |
939983-16-1 |
|---|---|
分子式 |
C16H16Cl2 |
分子量 |
279.2 g/mol |
IUPAC 名称 |
1-chloro-4-[(2S,3R)-3-(4-chlorophenyl)butan-2-yl]benzene |
InChI |
InChI=1S/C16H16Cl2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-12H,1-2H3/t11-,12+ |
InChI 键 |
ZBSQYCXMPKWLSV-TXEJJXNPSA-N |
SMILES |
CC(C1=CC=C(C=C1)Cl)(C(C)(C2=CC=C(C=C2)Cl)N)N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)Cl)[C@@H](C)C2=CC=C(C=C2)Cl |
规范 SMILES |
CC(C1=CC=C(C=C1)Cl)C(C)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















